Product packaging for Benoxaprofen glucuronide(Cat. No.:CAS No. 67472-42-8)

Benoxaprofen glucuronide

Cat. No.: B144558
CAS No.: 67472-42-8
M. Wt: 477.8 g/mol
InChI Key: FMHXTOVNUBYPFK-OLHZERTASA-N
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Description

Benoxaprofen glucuronide is the primary acyl glucuronide metabolite of benoxaprofen, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market due to serious hepatotoxicity . This metabolite is a critical analytical standard for researchers investigating the mechanisms of drug-induced liver injury (DILI). Studies using sandwich-cultured rat and human hepatocytes have demonstrated that the glucuronide metabolite of benoxaprofen is highly reactive, leading to significantly higher levels of covalent protein adducts compared to other similar drugs . The formation of these irreversible adducts with hepatic proteins is a hypothesized key event in the onset of idiosyncratic toxicity, potentially leading to direct cell damage or immune-mediated adverse reactions . As such, this compound serves as an essential tool in preclinical safety assessment for studying the reactivity of acyl glucuronide metabolites, helping to characterize their stability, migration rates, and potential for covalent binding . Research into this compound is vital for understanding structure-activity relationships and developing safer pharmaceutical candidates with carboxylic acid moieties. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20ClNO9 B144558 Benoxaprofen glucuronide CAS No. 67472-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHXTOVNUBYPFK-OLHZERTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67472-42-8
Record name Benoxaprofen glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biochemical Pathways of Benoxaprofen Glucuronidation

UDP-Glucuronyltransferase (UGT) Isoforms Involved in Benoxaprofen (B1668000) Glucuronidation

The glucuronidation of carboxylic acid-containing drugs like benoxaprofen is catalyzed by isoforms belonging to the UGT1A and UGT2B subfamilies of enzymes. researchgate.netnih.gov These enzymes are primarily located in the endoplasmic reticulum of hepatocytes. nih.govuef.fi While specific isoforms responsible for benoxaprofen glucuronidation have not been exhaustively delineated in all studies, the involvement of these families is consistent with the metabolism of other nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

Enzyme kinetic studies using liver microsomes have provided quantitative insights into the formation of benoxaprofen glucuronide (BNX-G). In vitro experiments with rat and human liver microsomes have determined key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis-Menten constant).

Studies in human liver microsomes revealed significant inter-individual differences in UGT activity. For instance, the Vmax for benoxaprofen glucuronidation in two different human donors was 0.865 and 1.24 nmol/mg/min, respectively, with corresponding Km values of 0.322 and 0.396 mM. nih.gov A third donor exhibited very low UGT activity. nih.gov This variability highlights the polymorphic nature of UGT enzymes in the human population. In comparison, studies with rat liver microsomes showed a Vmax of 0.30 ± 0.18 nmol/mg/min and a Km of 0.52 ± 0.43 mM, suggesting that, on average, the maximal rate of glucuronidation is higher in humans than in rats, while the substrate affinity is similar. nih.gov

Table 1: Enzyme Kinetic Parameters for Benoxaprofen Glucuronidation

Species Preparation Vmax (nmol/mg/min) Km (mM) Source
Human (Donor 1) Liver Microsomes 0.865 0.322 nih.gov
Human (Donor 2) Liver Microsomes 1.24 0.396 nih.gov

The enantioselective glucuronidation of benoxaprofen demonstrates notable variation across different species. In vitro investigations using liver microsomes from humans, rhesus monkeys, and rabbits have shown that the stereoselectivity of the conjugation is both qualitatively and quantitatively dependent on the species. nih.gov

While human microsomes display a particular enantioselectivity, this preference can differ significantly in monkeys and rabbits. nih.gov For example, the ratio of the glucuronides of (S)-benoxaprofen to that of (R)-benoxaprofen was observed to vary among individual rhesus monkeys. nih.gov This species specificity is a critical factor in preclinical drug metabolism studies, as metabolic profiles observed in animal models may not always directly translate to humans. mdpi.com

The metabolic pathway of benoxaprofen glucuronidation can be significantly modulated by enzyme inducers and inhibitors.

Inhibitors: Borneol, which acts by depleting the essential cofactor UDP-glucuronic acid, has been shown to almost completely inhibit the formation of this compound in rat hepatocyte cultures. nih.gov Conversely, general inhibitors of cytochrome P450 enzymes, such as SKF-525A and aminobenzotriazole (ABT), did not alter the glucuronidation of benoxaprofen, indicating that this specific metabolic step is independent of Phase I oxidative pathways. nih.gov

Inducers: Several compounds have been identified as inducers of benoxaprofen glucuronidation. Pretreatment of rats with phenobarbital (B1680315) (PH), a selective Phase II enzyme inducer, resulted in a significant increase (55%) in benoxaprofen glucuronidation in hepatocyte cultures. nih.gov

Studies have also investigated a series of nitrogen heterocycles as inducers. nih.gov In vivo, 1,7-phenanthroline, quinoline, and 2,2'-dipyridyl all increased benoxaprofen glucuronidation in rats. nih.gov In vitro kinetic studies using liver microsomes from these induced rats showed a trend of increased Vmax for glucuronide formation, with the effect being statistically significant for 1,7-phenanthroline. The Km values were not noticeably altered by these inducers. nih.gov

Clofibric acid, a hypolipidemic agent, also influences benoxaprofen metabolism. It primarily induces the chiral inversion of (R)-benoxaprofen to (S)-benoxaprofen, which subsequently leads to a 2.7-fold increase in the biliary excretion of (S)-benoxaprofen glucuronide in rats. ingentaconnect.com

Table 2: Effects of Inducers on Benoxaprofen Glucuronidation in Rats

Inducer Effect on Glucuronidation Vmax Change (in vitro) Source
Phenobarbital (PH) 55% increase in hepatocyte cultures Not specified nih.gov
1,7-Phenanthroline Significant increase in vivo Significant increase nih.gov
Quinoline Increase in vivo Trend of increase nih.gov
2,2'-Dipyridyl Increase in vivo Trend of increase nih.gov

Stereoselective Formation of this compound Diastereomers

Benoxaprofen is a racemic mixture, composed of (R)- and (S)-enantiomers. wikipedia.org Its metabolism is highly stereoselective, influencing both the formation and subsequent stability of its glucuronide metabolites. nih.govnih.gov

The conjugation of benoxaprofen by UGT enzymes occurs stereoselectively, but the preference for the (R)- or (S)-enantiomer varies between species. nih.gov The apparent rates of formation of the diastereomeric glucuronides and the resulting R/S ratio can be dependent on the concentrations of both the substrate (benoxaprofen) and the cosubstrate (UDPGA). nih.gov

Furthermore, the stability of the formed diastereomers differs. Studies have consistently shown that the (R)-benoxaprofen glucuronide is less stable and degrades faster than the corresponding (S)-diastereomer. nih.govliverpool.ac.ukresearchgate.net This stereoselective degradation is due to differences in the rate of intramolecular acyl migration, a characteristic reaction of acyl glucuronides where the acyl group moves to different hydroxyl positions on the glucuronic acid moiety. liverpool.ac.ukresearchgate.net

A key feature of benoxaprofen metabolism is the unidirectional chiral inversion of the pharmacologically inactive (R)-enantiomer to the active (S)-enantiomer. wikipedia.orgingentaconnect.comjst.go.jp This inversion is a crucial step that occurs prior to glucuronidation and significantly impacts the profile of the final metabolites. ingentaconnect.com

The mechanism of chiral inversion involves a multi-step enzymatic process initiated by the formation of an acyl-CoA thioester intermediate. ingentaconnect.comnih.gov

Thioesterification: The (R)-enantiomer of benoxaprofen is first activated by an acyl-CoA synthetase (also known as acyl-CoA ligase), forming (R)-benoxaprofen-CoA. ingentaconnect.comnih.gov

Epimerization: This thioester intermediate then undergoes epimerization, a reaction catalyzed by an epimerase that converts (R)-benoxaprofen-CoA into (S)-benoxaprofen-CoA. researchgate.net

Hydrolysis: The resulting (S)-benoxaprofen-CoA is then hydrolyzed to yield the free (S)-benoxaprofen enantiomer. researchgate.net

Reactivity and Biomacromolecular Interactions of Benoxaprofen Glucuronide

Chemical Reactivity and Instability of Acyl Glucuronides

Acyl glucuronides, including benoxaprofen (B1668000) glucuronide, are known for their chemical lability, particularly at physiological pH. currentseparations.com This instability drives several chemical reactions that alter the structure of the metabolite and increase its reactivity.

The primary non-enzymatic reactions of benoxaprofen glucuronide are hydrolysis and intramolecular acyl migration. nih.govresearchgate.net The initial metabolite formed in the liver is the 1-O-β-acyl glucuronide, an ester linkage that is susceptible to cleavage. ontosight.airesearchgate.net

Hydrolysis: The ester bond of the 1-O-β isomer can be hydrolyzed, cleaving the glucuronic acid moiety and regenerating the parent drug, benoxaprofen. nih.govcurrentseparations.com

Acyl Migration: Under neutral or basic conditions, the benoxaprofen acyl group can migrate from the anomeric C-1 position of the glucuronic acid to the hydroxyl groups at positions C-2, C-3, and C-4. researchgate.netcurrentseparations.com This process results in the formation of a complex mixture of positional isomers (β-1, 2, 3, and 4-O-acyl isomers). researchgate.netresearchgate.net These rearranged isomers are generally more stable against hydrolysis than the parent 1-O-β isomer. researchgate.net This migration is a critical step, as it can lead to the formation of reactive intermediates capable of covalently modifying proteins. nih.govresearchgate.net Studies on structurally similar compounds indicate that the R-enantiomer of a profen-glucuronide may be more unstable and prone to acyl migration than its S-antipode. researchgate.net

The rate and pathway of this compound degradation are not constant but are influenced by several physicochemical factors. researchgate.net These kinetics are crucial in determining the metabolite's potential to interact with macromolecules.

FactorInfluence on DegradationScientific Findings
pH The degradation of acyl glucuronides is highly pH-dependent. They are relatively stable in acidic conditions but become increasingly unstable as the pH becomes neutral or alkaline. researchgate.netThe rate of hydrolysis and acyl migration increases significantly at physiological pH (7.4) and above. researchgate.net
Temperature Increased temperature generally accelerates the rate of chemical reactions, including hydrolysis and acyl migration. researchgate.netStandard in vitro experiments are typically conducted at 37°C to mimic physiological conditions. currentseparations.com
Stereochemistry The spatial arrangement of the atoms in the benoxaprofen molecule affects the stability of its glucuronide conjugate.Studies have shown that the R-benoxaprofen glucuronide diastereomer degrades faster than the S-diastereomer under certain conditions, indicating enantioselective cleavage. nih.gov
Biological Matrix The presence of biological components, such as plasma proteins, can influence the stability of acyl glucuronides. researchgate.netThe presence of human serum albumin (HSA) can affect the degradation kinetics, although the specific impact depends on the drug . researchgate.net

Covalent Adduct Formation with Biological Macromolecules

A significant consequence of this compound's reactivity is its ability to form covalent bonds with proteins, particularly human serum albumin (HSA). nih.govresearchgate.net This irreversible binding is thought to be a potential mechanism underlying drug-induced toxicity. nih.govosti.gov The formation of these adducts is time- and concentration-dependent and is directly linked to the formation of the reactive acyl glucuronide metabolite. nih.gov

Two primary mechanisms have been identified for the covalent modification of proteins by this compound: transacylation and glycosylation. nih.govnih.gov

Transacylation involves the direct transfer of the benoxaprofen acyl group from the glucuronic acid moiety to a nucleophilic residue on a protein. nih.gov

Mechanism: This reaction is a nucleophilic displacement where a reactive nucleophile on the protein (such as a lysine (B10760008), serine, or cysteine residue) attacks the carbonyl carbon of the 1-O-β-ester bond of the glucuronide. researchgate.netnih.gov This results in the formation of a stable amide or ester linkage, covalently attaching the benoxaprofen aglycone to the protein while releasing glucuronic acid. nih.gov

Evidence: Studies using tandem mass spectrometry have confirmed that this compound forms covalent adducts with human serum albumin through this mechanism. nih.gov The levels of covalent protein adducts have been shown to increase in proportion to the concentration of this compound, supporting the role of this reactive metabolite in mediating the binding. nih.gov

Glycosylation is a more complex, indirect mechanism of covalent binding that occurs after the initial acyl migration of the glucuronide. nih.govnih.gov

Mechanisms of this compound Covalent Binding to Proteins

Role of Imine Formation and Nucleophilic Displacement

This compound covalently binds to protein nucleophiles through two primary, distinct mechanisms. nih.gov

Nucleophilic Displacement: In this pathway, a nucleophilic group on a protein, such as the ε-amino group of a lysine residue, directly attacks the anomeric carbon of the glucuronide. This results in the formation of a stable amide bond between the benoxaprofen aglycone and the protein, with the concurrent displacement and release of glucuronic acid. nih.govresearchgate.net

Imine Formation (Glycation): This mechanism is more complex and involves an intramolecular rearrangement of the this compound molecule. The benoxaprofen acyl group migrates from the C1 position of the glucuronic acid moiety to other hydroxyl groups, forming isomeric ester derivatives. These isomers can exist in equilibrium with an open-chain aldehyde form. This aldehyde then reacts with a protein's free amino group (e.g., on a lysine residue) to form an unstable Schiff base, or imine. researchgate.netresearchgate.net Subsequent rearrangement and stabilization lead to a stable adduct where the entire glucuronide structure, not just the benoxaprofen aglycone, is covalently attached to the protein. nih.govresearchgate.net Studies suggest that this glycation mechanism, which retains the glucuronic acid moiety, may be favored at lower, more physiologically relevant concentrations of the metabolite. researchgate.net

Identification of Protein Adduction Sites (e.g., Human Serum Albumin Lysine Residues)

Human Serum Albumin (HSA) has been identified as a primary target for adduction by this compound. Detailed studies using tandem mass spectrometry have successfully identified the specific sites of these covalent modifications. nih.govliverpool.ac.uk

Research has pinpointed specific lysine residues on HSA that are modified by this compound. The major site of covalent binding has been identified as Lysine-159 (Lys-159) . nih.govacs.org This specificity indicates that the binding is not random and is likely influenced by the local protein microenvironment and the accessibility of the nucleophilic residue. liverpool.ac.uk The identification of a primary adduction site like Lys-159 provides a concrete molecular target for understanding the downstream consequences of this covalent binding.

Table 1: Identified Protein Adduction Site for this compound

Protein TargetMajor Adduction SiteMethod of IdentificationReference
Human Serum Albumin (HSA)Lysine-159 (Lys-159)Tandem Mass Spectrometry nih.govliverpool.ac.ukacs.org

Comparative Studies of Covalent Binding with Structural Analogs (e.g., Flunoxaprofen (B1672895) Glucuronide, Ibuprofen (B1674241) Glucuronide)

To understand the relationship between chemical structure and reactivity, studies have compared the covalent binding of this compound with that of its structural analogs, flunoxaprofen and ibuprofen. In experiments using sandwich-cultured rat and human hepatocytes, the extent of covalent protein adduct formation was measured for each compound. nih.govnih.gov

The results consistently demonstrated a clear hierarchy of reactivity among the glucuronide metabolites. The levels of protein adducts measured in cells followed the order: Benoxaprofen > Flunoxaprofen > Ibuprofen . nih.govebi.ac.uk This indicates that this compound is significantly more reactive than flunoxaprofen glucuronide, while ibuprofen glucuronide is the least reactive of the three. nih.gov The proportional increase in protein adducts with increased glucuronidation for all three NSAIDs supports the hypothesis that the acyl glucuronide metabolite is a key mediator of this covalent binding. nih.govnih.gov These findings align with the relative toxicity profiles of the parent drugs in humans and rats. nih.govebi.ac.uk

Table 2: Comparative Reactivity of Acyl Glucuronides

CompoundRelative Level of Protein Adduct FormationImplied Reactivity of GlucuronideReference
BenoxaprofenHighMost Reactive nih.govebi.ac.uk
FlunoxaprofenMediumIntermediate Reactivity nih.govebi.ac.uk
IbuprofenLowLeast Reactive nih.govebi.ac.uk

Immunological Implications of Protein Adducts

The covalent modification of endogenous proteins by reactive drug metabolites like this compound has significant immunological implications. This process can break immune tolerance, leading to adverse drug reactions. nih.govresearchgate.net

Formation of Immunogenic Conjugates

When this compound covalently binds to a self-protein such as HSA, it alters the protein's structure. nih.gov The modified protein can be processed by antigen-presenting cells (APCs), and the novel chemical epitopes, consisting of the drug moiety attached to a peptide fragment, can be presented to T-cells. researchgate.net This drug-modified protein, now viewed as "non-self" by the immune system, is known as an immunogenic conjugate. The formation of these conjugates is considered a potential basis for immune-mediated adverse reactions, including hepatotoxicity. nih.govresearchgate.net

Role of Hapten Formation in Immune Responses

The immunological response to benoxaprofen-protein adducts is explained by the hapten hypothesis . researchgate.net In this model, the relatively small this compound molecule (or its aglycone) acts as a hapten—a molecule that is not immunogenic on its own but becomes so when attached to a larger carrier molecule. liverpool.ac.uk The endogenous protein (e.g., HSA) serves as the carrier. The resulting hapten-carrier conjugate is large enough to be recognized by the immune system, initiating an immune response that can lead to the production of antibodies and the activation of T-cells against the drug-modified protein. researchgate.netresearchgate.net This mechanism is a cornerstone for understanding idiosyncratic, immune-mediated adverse drug reactions.

Toxicological Mechanisms Associated with Benoxaprofen Glucuronide

Hypothesis of Acyl Glucuronide-Mediated Toxicity

The prevailing hypothesis for benoxaprofen's toxicity centers on its acyl glucuronide metabolite. nih.govresearchgate.net Acyl glucuronides are formed when carboxylic acid-containing drugs undergo phase II metabolism. While often considered a detoxification pathway, these metabolites can be chemically reactive, leading to covalent binding with proteins and initiating a cascade of toxic events. nih.govtandfonline.com

Role in Drug-Induced Liver Injury (DILI)

The formation of benoxaprofen (B1668000) glucuronide is strongly implicated in the drug-induced liver injury (DILI) associated with the parent drug. nih.govsmolecule.com The liver is the primary site of glucuronidation, and the subsequent covalent binding of the reactive benoxaprofen glucuronide to hepatic proteins is considered a key initiating event in hepatotoxicity. nih.gov Studies have shown that benoxaprofen is more toxic than its structural analog, flunoxaprofen (B1672895), which correlates with the higher reactivity and greater formation of protein adducts by this compound in both rat and human hepatocytes. nih.govnih.gov This modification of critical liver proteins can disrupt their function, leading to cellular stress and injury. nih.gov

Contribution to Idiosyncratic Adverse Drug Reactions

The toxicity of benoxaprofen, particularly its severe effects in some individuals, is classified as an idiosyncratic adverse drug reaction. tandfonline.com These reactions are unpredictable and not strictly dose-dependent. The "hapten hypothesis" is often invoked to explain such reactions, where the reactive metabolite, in this case, this compound, binds to proteins to form neoantigens. synergypublishers.com These modified proteins can then be recognized by the immune system, triggering an immune response that contributes to tissue damage. tandfonline.com While direct evidence in the case of benoxaprofen is complex, the potential for its acyl glucuronide to generate these neoantigens is a key component of the proposed mechanism for its idiosyncratic toxicity. tandfonline.comsynergypublishers.com

Cellular and Molecular Responses to this compound Exposure

Exposure of liver cells to this compound elicits a range of detrimental cellular and molecular responses, ultimately compromising liver function.

Effects on Hepatocyte Integrity and Function

In vitro studies using sandwich-cultured rat and human hepatocytes have demonstrated that exposure to benoxaprofen leads to the formation of this compound and subsequent covalent binding to hepatocellular proteins. nih.govnih.gov This process is time- and concentration-dependent. nih.gov The binding of this compound to cellular proteins can disrupt hepatocyte integrity and function. Research in rats has indicated that benoxaprofen administration can cause the plasma membrane of hepatocytes to form blebs, a sign of cellular injury. wikipedia.org This is thought to be linked to disruptions in cellular calcium homeostasis, potentially stemming from an altered cellular redox state and mitochondrial dysfunction. wikipedia.org

Differentiation of Toxicity Mechanisms

While the formation of reactive acyl glucuronides is a primary focus, it is important to note that other metabolic pathways may also contribute to the toxicity of benoxaprofen. Some studies suggest that covalent protein binding of benoxaprofen is only partially mediated by the formation of its glucuronide metabolite. nih.gov An alternative pathway involving cytochrome P450-mediated metabolism could also lead to the formation of reactive intermediates. wikipedia.org However, the strong correlation between the reactivity of this compound and the observed toxicity of the parent drug underscores the central role of this metabolite in the toxicological profile of benoxaprofen. nih.govnih.gov The differentiation between direct toxicity from the protein adducts and an immune-mediated response triggered by these adducts remains a key area of investigation in understanding the full spectrum of benoxaprofen-induced toxicity. tandfonline.com

Distinguishing Glucuronide-Dependent Toxicity from Parent Compound Effects

A significant body of evidence indicates that the toxicity of benoxaprofen is not solely due to the parent compound but is substantially mediated by its acyl glucuronide metabolite. nih.govnih.gov The primary mechanism implicated is the covalent modification of cellular proteins by the reactive this compound. nih.govebi.ac.uk This metabolite is sufficiently reactive to acylate nucleophilic sites on proteins, leading to the formation of drug-protein adducts that can disrupt cellular function or trigger immune-mediated reactions. nih.govbenthamdirect.com

Studies comparing benoxaprofen to its less toxic structural analog, flunoxaprofen, have been crucial in elucidating the role of the glucuronide. In both rat and human hepatocyte cultures, benoxaprofen exposure leads to higher levels of its glucuronide metabolite (BNX-G) and more extensive covalent binding to proteins compared to flunoxaprofen (FLX) and its glucuronide (FLX-G). nih.govnih.gov In vivo studies in rats further support this, showing that this compound is inherently more reactive than flunoxaprofen glucuronide. nih.gov Despite lower hepatobiliary exposure of BNX-G compared to FLX-G, similar levels of liver protein adducts were detected, indicating the higher reactivity of the benoxaprofen metabolite. nih.gov

The dependency of this toxicity on glucuronidation has been demonstrated through modulation of the metabolic pathways. The use of borneol, an inhibitor that depletes the glucuronidation cofactor UDP-glucuronic acid, almost completely prevented the formation of benoxaprofen-protein adducts in hepatocyte cultures. nih.gov Conversely, inducing glucuronidation has been shown to increase the in vivo formation of this compound. nih.gov

Further research has identified specific molecular targets and mechanisms. Tandem mass spectrometry studies have shown that this compound covalently binds to human serum albumin, with Lysine-159 identified as a major binding site. nih.govliverpool.ac.uk The binding occurs through two primary mechanisms: nucleophilic displacement of the glucuronic acid and condensation reactions following intramolecular acyl migration of the benoxaprofen moiety. nih.govliverpool.ac.uk

Table 1: Comparative in vitro findings in Sandwich-Cultured Hepatocytes
CompoundRelative Level of Glucuronide in CellsRelative Level of Covalent Protein Adduct in CellsInferred Reactivity of Glucuronide
Benoxaprofen (BNX)HighHighMore Reactive
Flunoxaprofen (FLX)LowLowLess Reactive
Ibuprofen (B1674241) (IBP)LowestLowestLeast Reactive
nih.govebi.ac.uk

Assessment of Concomitant Oxidative Metabolism Pathways

To isolate the toxicological contribution of this compound, its metabolic pathway must be distinguished from others, particularly oxidative metabolism mediated by the cytochrome P450 (CYP450) enzyme system. nih.govwikipedia.org Research indicates that benoxaprofen does not readily undergo oxidative metabolism. wikipedia.org While some minor oxidative metabolism may be possible, it is not considered the primary pathway for bioactivation leading to toxicity. nih.govwikipedia.org

Experiments designed to assess the role of oxidative pathways have confirmed their limited involvement in the formation of reactive protein-binding species. In studies using sandwich-cultured rat hepatocytes, the inhibition of CYP450 enzymes with agents like ABT and SKF-525A did not significantly affect the formation of benoxaprofen-protein adducts. nih.gov This finding contrasts sharply with the near-complete inhibition of adduct formation seen when glucuronidation is blocked. nih.gov Furthermore, inducing Phase II glucuronidation enzymes in rats with nitrogen heterocycles increased the formation of this compound without any apparent changes in oxidative metabolism. nih.gov This body of evidence strongly suggests that the covalent binding and subsequent toxicity of benoxaprofen are not mediated by oxidative metabolism but are instead dependent on the formation of the reactive acyl glucuronide. nih.gov

Evaluation of Mitochondrial Toxicity in Relation to Glucuronide Exposure

Mitochondrial dysfunction is a known mechanism contributing to drug-induced liver injury. researchgate.net However, the direct role of this compound in causing mitochondrial toxicity is not well-established in the scientific literature. While the hepatotoxicity of benoxaprofen is well-documented, most mechanistic studies have focused on the covalent binding of its acyl glucuronide to proteins and glucuronide-dependent DNA damage. nih.govnih.govnih.gov

Some research has suggested that the parent benoxaprofen compound may cause disturbances in cellular calcium concentration, which could, in turn, affect mitochondrial function. wikipedia.org Alterations in the cellular redox state can also impact mitochondria. wikipedia.org Furthermore, the glucuronide-dependent DNA damage observed with benoxaprofen has been linked to iron-catalyzed glycoxidative processes, which points to a potential role for oxidative stress. nih.gov Oxidative stress is intrinsically linked with mitochondrial health, as mitochondria are both a primary source of and a target for reactive oxygen species. However, direct experimental evidence demonstrating that this compound itself uncouples oxidative phosphorylation, inhibits mitochondrial respiration, or induces mitochondrial permeability transition is not prominent. Therefore, while the downstream consequences of glucuronide reactivity, such as oxidative stress, could indirectly impact mitochondrial function, a direct causal link between this compound exposure and mitochondrial toxicity remains an area requiring further investigation.

Advanced Methodologies for Research on Benoxaprofen Glucuronide

In Vitro Experimental Models

In vitro models provide a controlled environment to study specific aspects of benoxaprofen (B1668000) glucuronide metabolism and reactivity, offering advantages over in vivo systems by isolating particular cellular processes and reducing the complexity of biological systems. nih.gov

Use of Isolated Liver Microsomes for Metabolic Studies

Isolated liver microsomes, which are vesicular fragments of the endoplasmic reticulum, are a valuable tool for studying the enzymatic processes involved in drug metabolism. thermofisher.com They are an enriched source of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. thermofisher.comuef.fi

In studies with benoxaprofen, liver microsomes from humans and rats have been used to investigate the glucuronidation process. nih.govnih.gov These studies have shown that the formation of benoxaprofen glucuronide is dependent on the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov Furthermore, research using human liver microsomes has demonstrated significant inter-individual variability in the rate of benoxaprofen glucuronidation. nih.gov The glucuronidation of benoxaprofen has been shown to be enantioselective, with a preference for the R-enantiomer in human liver microsomes. ebi.ac.uk

It is important to note that in vitro incubation conditions can sometimes lead to experimental artifacts. For instance, the presence of glycerol (B35011), a common stabilizer for liver subcellular fractions, can lead to the formation of a glycerol ester of benoxaprofen through transesterification from the acyl glucuronide. nih.gov

Table 1: Glucuronidation of Benoxaprofen and Flunoxaprofen (B1672895) in Human Liver Microsomes

DonorThis compound Formation (pmol/min/mg protein)Flunoxaprofen Glucuronide Formation (pmol/min/mg protein)
1~150~75
2~100~50
3Very lowVery low

This table is based on data suggesting dramatic variation in UGT activity between donors, with maximum formation rates reached at a substrate concentration of 1 mM. nih.gov

Application of Sandwich-Cultured Hepatocytes for Glucuronidation and Covalent Binding Assessments

Sandwich-cultured hepatocytes (SCHs) represent a more physiologically relevant in vitro model compared to microsomes because they maintain cell polarity, viability, and the expression of drug-metabolizing enzymes and transporters for extended periods. core.ac.uk This system allows for the investigation of not only metabolism but also the subsequent events like covalent binding of reactive metabolites to cellular proteins. nih.govcore.ac.uk

Studies using sandwich-cultured rat and human hepatocytes have been instrumental in understanding the link between benoxaprofen glucuronidation and covalent binding. nih.govnih.gov These experiments have demonstrated that benoxaprofen undergoes glucuronidation in hepatocytes, and the resulting this compound can form covalent adducts with hepatocellular proteins in a time- and concentration-dependent manner. nih.gov The extent of covalent binding has been shown to correlate with the levels of glucuronide formation, supporting the hypothesis that this compound is a reactive metabolite. nih.govnih.gov

Furthermore, comparative studies with its structural analog, flunoxaprofen, in sandwich-cultured hepatocytes have revealed that benoxaprofen forms more protein adducts, which aligns with its higher observed toxicity in humans. nih.govnih.gov These findings underscore the utility of sandwich-cultured human hepatocytes as a valuable in vitro screening tool for assessing the potential reactivity of acyl glucuronides. nih.govnih.govresearchgate.net

Table 2: Glucuronidation and Covalent Binding in Sandwich-Cultured Human Hepatocytes

CompoundGlucuronide Level in Cells (pmol/mg protein)Covalent Binding to Proteins (pmol/mg protein)
Benoxaprofen (500 µM)Significantly higher than FLX-GGreater than FLX
Flunoxaprofen (500 µM)Lower than BNX-GLower than BNX

This table is based on findings from a pilot study in sandwich-cultured human hepatocytes from a single donor, 6 hours after exposure to the parent drugs. nih.gov

Characterization of Recombinant UGT Enzymes

To identify the specific UGT isoforms responsible for benoxaprofen glucuronidation, researchers utilize recombinant UGT enzymes. These are individual UGT isoforms expressed in cell lines, allowing for the study of their substrate specificity and kinetics in a clean system, free from the influence of other enzymes present in microsomes or hepatocytes. researchgate.nethelsinki.fi

In Vivo Animal Models

In vivo animal models are indispensable for understanding the pharmacokinetics and metabolic fate of benoxaprofen and its glucuronide in a whole-organism context, providing insights that cannot be fully replicated by in vitro systems.

Pharmacokinetic and Metabolic Studies in Bile-Cannulated Rodents

Bile-cannulated rodent models, particularly rats, are crucial for studying the biliary excretion of drugs and their metabolites. nih.govmdpi.com This surgical preparation allows for the direct collection of bile, providing a clear picture of the extent and nature of hepatobiliary elimination.

In studies with bile duct-cannulated rats administered benoxaprofen intravenously, this compound was identified as a major metabolite excreted in the bile. nih.gov These studies have also revealed the stereoselective metabolism of benoxaprofen, with the (S)-enantiomer being preferentially metabolized to the glucuronide. nih.gov In addition to the glucuronide, a taurine (B1682933) conjugate of benoxaprofen has also been identified in rat bile, with its formation being favored by the (R)-enantiomer. nih.govingentaconnect.com

Table 3: Biliary Excretion of Benoxaprofen and its Metabolites in Rats (10 mg/kg IV dose over 12 hours)

CompoundMean % of Dose Excreted in Bile
This compound13.2 ± 2.3
Benoxaprofen Taurine Conjugate2.54 ± 0.80
Unchanged Benoxaprofen0.33 ± 0.09

This table is based on data from five rats. nih.gov

Investigation of Species-Specific Responses to Benoxaprofen and its Glucuronides

Investigating species-specific responses is critical for extrapolating preclinical data to humans. Different species can exhibit significant variations in drug metabolism, which can lead to different toxicity profiles.

Studies comparing the metabolism of benoxaprofen in rats and humans have highlighted some key differences. For instance, while glucuronidation is a major metabolic pathway in both species, the formation of a taurine conjugate is a significant pathway in rats but not in humans. nih.gov Furthermore, the enantioselectivity of benoxaprofen glucuronidation can differ between species. In vitro studies using liver microsomes have shown that while human liver microsomes preferentially glucuronidate the R-enantiomer, the stereoselectivity can vary in other species like the rhesus monkey. ebi.ac.uk

Comparative in vivo studies in rats have been conducted to assess the covalent binding of benoxaprofen and its analog flunoxaprofen to plasma and liver proteins. nih.gov These studies found that although the plasma concentrations of protein adducts were similar for both drugs, the hepatobiliary exposure to this compound was lower than that of flunoxaprofen glucuronide, suggesting that this compound is more reactive in vivo. nih.gov This aligns with in vitro findings and the observed higher toxicity of benoxaprofen in humans. nih.govnih.gov

Analytical Techniques for this compound and its Adducts

The investigation of this compound and its subsequent reactions with biological macromolecules necessitates sophisticated analytical methodologies. These techniques are crucial for separating complex mixtures, identifying metabolites, and characterizing the adducts formed, thereby providing insight into the mechanisms of its reactivity.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benoxaprofen and its metabolites, including its diastereomeric glucuronide conjugates. nih.gov The separation and quantification of the R- and S-benoxaprofen glucuronides are critical for understanding the stereoselective metabolism and disposition of the parent drug.

A key challenge in the analysis of this compound is the separation of its stereoisomers. Research has demonstrated the successful separation of R- and S-benoxaprofen glucuronides using a C18 reversed-phase column. nih.gov This method employs a mobile phase consisting of a mixture of acetonitrile (B52724) and a tetrabutylammonium (B224687) hydroxide (B78521) buffer at a pH of 2.5. nih.gov The distinct retention times for the S- and R-benoxaprofen glucuronides, with k' values of 57.5 and 63.0 respectively, allow for their direct quantification in biological matrices like urine and deproteinized plasma. nih.gov The use of fluorescence detection enhances the sensitivity of the assay, enabling quantifiable limits as low as 50 ng equiv./ml for the conjugates. nih.gov

The following table summarizes a typical HPLC system used for the separation of this compound diastereomers:

ParameterSpecification
Column C18 reversed-phase
Mobile Phase Acetonitrile and tetrabutylammonium hydroxide buffer (pH 2.5) (28:72, v/v)
Detection Fluorescence (Excitation: 313 nm, Emission: 365 nm)
Quantifiable Limit 50 ng equiv./ml
k' value (S-isomer) 57.5
k' value (R-isomer) 63.0
Data sourced from Spahn-Langguth & Benet, 1989. nih.gov

This HPLC methodology is instrumental in characterizing the enantioselective glucuronidation of benoxaprofen both in vivo and in vitro. nih.gov It is important to control for factors that can affect the stability of the glucuronides during analysis, such as alkaline hydrolysis, enzymatic cleavage, and acyl migration, as the R-benoxaprofen glucuronide has been shown to degrade faster than the S-diastereomer under certain conditions. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry for Metabolite Identification and Adduct Characterization

Mass spectrometry (MS) and, in particular, tandem mass spectrometry (MS/MS), are indispensable tools for the structural elucidation of this compound and its covalent adducts with proteins. researchgate.net These techniques provide detailed information on the molecular weight and fragmentation patterns of the metabolites and their reaction products, enabling precise identification.

The combination of HPLC with electrospray ionization MS (HPLC-ESI-MS) is a powerful approach for detecting modified peptides resulting from the reaction of this compound with proteins. researchgate.net In such studies, proteins like human serum albumin (HSA) are incubated with benoxaprofen 1-O-beta-glucuronide, digested with an enzyme such as trypsin, and the resulting peptide mixture is separated by HPLC before introduction into the mass spectrometer. researchgate.net

Tandem MS has been pivotal in establishing the mechanisms of covalent binding of this compound to HSA. researchgate.net Research has shown that adduct formation occurs through two primary pathways:

Nucleophilic displacement: The glucuronic acid moiety is displaced at the anomeric center by a nucleophilic residue on the protein. researchgate.net

Condensation reaction: The acyl glucuronide undergoes intramolecular rearrangement (acyl migration), and the rearranged isomers condense with the ε-amino groups of lysine (B10760008) residues on the protein. researchgate.net

Through these advanced MS techniques, Lys-159 on HSA has been identified as the major binding site for this compound adducts. researchgate.net This demonstrates that even less reactive propionic acid-class acyl glucuronides, such as that of benoxaprofen, can form covalent adducts with proteins. researchgate.net

The following table outlines the key findings from tandem mass spectrometry studies on this compound adducts with human serum albumin:

Analytical ApproachKey Findings
HPLC-ESI-MS Detection of modified peptides from tryptic digests of HSA incubated with this compound. researchgate.net
Tandem MS (MALDI-PSD and CID) Structural characterization of modified peptides. researchgate.net
Identified Binding Mechanisms Nucleophilic displacement of glucuronic acid; Condensation with rearranged acyl glucuronide isomers. researchgate.net
Major Binding Site on HSA Lysine-159. researchgate.net
Data sourced from Qiu et al., 1998. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reactivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the reactivity of acyl glucuronides, including acyl migration and hydrolysis, in real-time and under physiological conditions. researchgate.net While specific studies focusing exclusively on this compound are not extensively reported, the methodologies developed for other profen glucuronides, such as ketoprofen (B1673614), are directly applicable due to their structural similarities. researchgate.net

1H and 13C NMR spectroscopy allow for the direct observation of the degradation of the 1-β-O-acyl glucuronide and the sequential appearance of its 2-, 3-, and 4-O-acyl isomers, as well as the α- and β-anomeric forms. researchgate.net The use of 13C-labeled compounds can significantly enhance the specificity of detection, overcoming the poor sensitivity of natural abundance 13C NMR. researchgate.net

In a typical NMR experiment to study acyl glucuronide reactivity, the compound is dissolved in a phosphate (B84403) buffer at physiological pH (7.4) and 37°C within an NMR tube. researchgate.net The disappearance of the signal corresponding to the anomeric proton of the 1-β-O-acyl glucuronide and the appearance of new signals from the isomers and the hydrolyzed aglycone are monitored over time. researchgate.net This allows for the determination of the degradation kinetics. researchgate.net

The following table summarizes the application of NMR spectroscopy in studying the reactivity of acyl glucuronides, with data extrapolated from studies on ketoprofen glucuronide:

NMR TechniqueApplication in Reactivity Studies
1H NMR Monitoring the disappearance of the 1-β-anomeric proton signal to determine degradation rates. researchgate.net
13C NMR (with 13C labeling) In situ investigation of the kinetics of acyl migration and hydrolysis with high specificity. researchgate.net
2D NMR (HMBC, COSY, TOCSY) Characterization of all positional isomers and anomers formed during the reaction. researchgate.net
Methodology based on studies of ketoprofen glucuronides by Tanaka et al., 2003. researchgate.net

This NMR-based approach provides detailed insights into the stereoselective reactivity of acyl glucuronides, which is crucial for understanding their potential for covalent binding to proteins. researchgate.net

Computational and Modeling Approaches

Computational and modeling techniques are increasingly being employed to predict and understand the reactivity of acyl glucuronides. These in silico methods offer a valuable alternative to extensive experimental studies, particularly in the early stages of drug development.

Molecular Modeling of Acyl Glucuronide Reactivity

Molecular modeling, particularly using quantum mechanics, provides a theoretical framework to investigate the mechanisms of acyl glucuronide reactions. nih.gov Density functional theory (DFT) has been used to model the transacylation reaction of acyl glucuronides, which is a key step in their degradation and subsequent reactivity. nih.gov

These computational models can calculate the activation energies for the intramolecular rearrangement of the acyl group, providing insights into the relative stability and reactivity of different acyl glucuronide isomers. nih.gov By comparing the optimized geometries of the ground and transition states, researchers can understand the electronic and steric factors that influence the rate of acyl migration. nih.gov For instance, differences in hydrogen bonding within the glucuronide and glucoside conjugates have been shown to explain variations in their reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been conducted to correlate the molecular structure of acyl glucuronides with their degradation rates. rsc.org These models use various descriptors, such as Hammett substituent constants, computationally derived partial atomic charges, and experimentally determined 13C-NMR chemical shifts of the carbonyl carbon, to predict the reactivity of a series of related compounds. rsc.org Such models have successfully predicted the degradation rates of substituted benzoic acid acyl glucuronides. rsc.org

Kinetic Modeling of Glucuronide Degradation and Adduct Formation

Kinetic modeling provides a mathematical description of the complex network of reactions that acyl glucuronides undergo, including hydrolysis, acyl migration, and anomerization. rsc.org These models consist of a series of differential equations that describe the rate of change of concentration for each species involved in the reaction network. rsc.org

The following table provides an overview of a kinetic model for acyl glucuronide degradation, based on studies of phenylacetic acid derivatives:

Reaction TypeModeling Approach
Acyl Migration Modeled as reversible first-order reactions between neighboring hydroxyl groups, with the initial migration being irreversible. rsc.org
Hydrolysis Modeled as irreversible first-order reactions for each isomer. rsc.org
Anomerization Modeled as reversible first-order reactions. rsc.org
Rate Constant Determination Fitting the kinetic model to experimental concentration-time data using simulation programs like GEPASI.
Methodology based on studies of phenylacetic acid acyl glucuronides by Bradshaw et al., 2020. rsc.org

Stereochemical Factors in Benoxaprofen Glucuronide Reactivity and Toxicity

Differential Reactivity of R- and S-Benoxaprofen Glucuronide Diastereomers

The acyl glucuronides of 2-arylpropionic acids are known to be reactive metabolites that can undergo intramolecular acyl migration, a process where the acyl group moves from the C-1 hydroxyl group of the glucuronic acid moiety to other hydroxyl groups. researchgate.netresearchgate.net This rearrangement is considered a key step leading to the formation of covalent adducts with proteins. Studies on several profen glucuronides have consistently shown that the degradation, primarily through acyl migration, is stereoselective. researchgate.netresearchgate.net

Generally, the (R)-diastereomers of profen glucuronides are significantly more reactive and degrade more rapidly than their corresponding (S)-diastereomers. researchgate.netresearchgate.net This phenomenon is often summarized by the mnemonic 'R for rapid, S for slow'. researchgate.net For instance, the degradation of diastereomeric glucuronides of related compounds like 2-phenylpropionic acid is stereoselective, with the rate for the (S)-isomer being about half that of the (R)-isomer. researchgate.net This difference in reactivity is attributed to the different energies of the diastereomeric transition states during the acyl migration process. researchgate.net While direct kinetic studies on the individual benoxaprofen (B1668000) glucuronide diastereomers are limited in the available literature, the established trend for this class of compounds suggests that (R)-benoxaprofen glucuronide is intrinsically more reactive than (S)-benoxaprofen glucuronide. researchgate.netresearchgate.net

In vitro studies using human liver microsomes have indicated a preferential glucuronidation of the (R)-enantiomer of benoxaprofen. nih.gov However, the in vivo situation is complicated by the metabolic chiral inversion of (R)-benoxaprofen to the pharmacologically active (S)-enantiomer. nih.gov This inversion leads to higher plasma concentrations of the (S)-benoxaprofen aglycone and its corresponding glucuronide, despite the potentially slower formation rate of the (S)-glucuronide from its aglycone. nih.gov

Stereoselective Protein Adduction Profiles

The formation of covalent adducts with proteins is a significant consequence of the reactivity of acyl glucuronides. Benoxaprofen glucuronide has been shown to form covalent adducts with protein nucleophiles, particularly with human serum albumin (HSA). nih.gov The binding occurs through two primary mechanisms: nucleophilic displacement of the glucuronic acid at the anomeric carbon and condensation of rearranged acyl glucuronide isomers with lysine (B10760008) residues following acyl migration. nih.gov Tandem mass spectrometry studies have identified Lysine-159 on HSA as the major binding site for benoxaprofen. nih.gov

Table 1: In Vivo Plasma Adduct Concentrations of R- and S-Benoxaprofen

This table presents data from a study analyzing plasma samples from individuals administered racemic benoxaprofen.

Enantiomer Covalently Bound Concentration (ng/mL)
R-Benoxaprofen 18
S-Benoxaprofen 28

Data sourced from a study on the direct detection of protein adducts. nih.gov

Studies comparing benoxaprofen with its structural analog, flunoxaprofen (B1672895), have shown that benoxaprofen-glucuronide is more reactive and forms more protein adducts. nih.govnih.gov In sandwich-cultured human hepatocytes, more benoxaprofen-protein adducts were formed compared to flunoxaprofen-protein adducts, which aligns with the relative toxicity observed in humans. nih.gov

Impact of Stereochemistry on Observed Toxicological Outcomes

The formation of drug-protein adducts by reactive metabolites is a leading hypothesis for the mechanism behind idiosyncratic drug-induced toxicities, including the hepatotoxicity observed with benoxaprofen. tandfonline.com The covalent modification of essential cellular proteins can disrupt their function, leading to cellular stress, and may also trigger an immune response if the modified proteins are recognized as neoantigens. tandfonline.com

The stereoselective properties of this compound are integral to its toxicological profile. While the (R)-enantiomer's glucuronide is likely more chemically reactive, the pharmacokinetic behavior of the parent drug, specifically the unidirectional chiral inversion from the (R)- to the (S)-enantiomer, results in sustained and higher concentrations of the (S)-enantiomer and its glucuronide. nih.gov Consequently, the in vivo adduct formation is predominantly from the (S)-enantiomer. nih.gov

Risk Assessment and Translational Research Paradigms

Challenges in Predicting Acyl Glucuronide-Mediated Toxicity

Predicting the toxic potential of acyl glucuronides is a complex endeavor fraught with challenges. The inherent instability of these metabolites, coupled with species differences in metabolism and the multifactorial nature of drug-induced toxicity, complicates the direct translation of preclinical data to human risk.

Limitations of In Vitro-In Vivo Extrapolation (IVIVE)

In vitro-in vivo extrapolation (IVIVE) is a cornerstone of modern drug development, aiming to predict a drug's behavior in humans based on laboratory studies. However, for acyl glucuronides, this extrapolation is often unreliable. researchgate.netnih.gov

Several factors contribute to the limitations of IVIVE for acyl glucuronides:

Underestimation of In Vivo Clearance: In vitro systems, particularly liver microsomes, frequently underestimate the in vivo clearance mediated by UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.gov This discrepancy can be attributed to several factors, including the complex transport processes of substrates and products across the endoplasmic reticulum membrane, which are not fully replicated in microsomal preparations. nih.gov Even with the use of activating agents like alamethicin (B1591596) to improve enzyme activity, underestimation often persists. nih.gov

Species Differences: There are significant species differences in the expression and activity of UGT enzymes. researchgate.nethyphadiscovery.com For example, humans readily oxidize acidic drugs, leading to potentially high circulating levels of acyl glucuronides of these oxidative metabolites. In contrast, rats may primarily show oxidative metabolites, while dogs may have the acyl glucuronide of the parent drug as the major form. hyphadiscovery.com These differences make it difficult to select an appropriate animal model that accurately reflects human metabolism and potential toxicity.

Instability of Acyl Glucuronides: The inherent chemical instability of acyl glucuronides, leading to hydrolysis back to the parent drug and intramolecular rearrangement (acyl migration), poses a significant bioanalytical challenge. nih.govnih.gov This instability can lead to inaccurate measurements of their concentrations in biological samples and complicates the interpretation of both in vitro and in vivo data. nih.gov

These limitations highlight the need for more sophisticated and integrated approaches to predict the in vivo behavior of acyl glucuronides. While in vitro models remain valuable for initial screening, a comprehensive risk assessment requires careful consideration of their inherent constraints and the integration of data from multiple sources.

Complexities of Idiosyncratic Drug Toxicity

Idiosyncratic drug toxicity (IDT) refers to adverse drug reactions that are rare, unpredictable, and not clearly related to the known pharmacology of the drug. nih.govresearchgate.net Acyl glucuronides have been implicated as a potential cause of IDT for several carboxylic acid-containing drugs. hyphadiscovery.comnih.govresearchgate.net The mechanisms underlying IDT are complex and not fully understood, but are thought to involve a combination of metabolic, genetic, and immunological factors.

One of the leading hypotheses for acyl glucuronide-mediated IDT is the "hapten hypothesis." In this model, the chemically reactive acyl glucuronide covalently binds to proteins, forming a drug-protein adduct. researchgate.netnih.gov This modified protein can then be recognized as foreign by the immune system, triggering an immune response that leads to tissue damage, such as hepatotoxicity. nih.gov

The link between the chemical reactivity of an acyl glucuronide and its potential to cause IDT is an area of active research. Studies have shown that the rate of acyl migration, a process where the glucuronic acid moiety moves to different positions on the acyl chain, can be a predictor of reactivity. acs.org Drugs that form acyl glucuronides with shorter half-lives (i.e., higher reactivity) are more often associated with IDT. nih.govresearchgate.netacs.org

However, the relationship is not always straightforward. Several factors can influence whether a reactive acyl glucuronide will ultimately lead to toxicity:

Rate of Formation vs. Detoxification: The balance between the rate at which the reactive acyl glucuronide is formed and the rate at which it is detoxified and eliminated is crucial. daneshyari.com

Protein Targets: The specific proteins that are targeted for covalent binding can influence the nature and severity of the toxic response. nih.gov

Individual Susceptibility: Genetic variations in drug-metabolizing enzymes, immune system components, and other factors can make some individuals more susceptible to IDT than others.

The unpredictable nature of IDT makes it a major challenge for drug development. While in vitro assays can provide some indication of an acyl glucuronide's reactivity, they cannot fully replicate the complex interplay of factors that lead to idiosyncratic reactions in a small subset of patients.

Proposed Methodologies for Safety Assessment of Carboxylic Acid Drugs

The FDA's guidance on safety testing of drug metabolites suggests that while most phase 2 conjugates are considered inactive, additional safety assessments may be required for potentially toxic conjugates like acyl glucuronides. hyphadiscovery.com

Proposed methodologies for a more robust safety assessment include:

In Vitro Stability and Reactivity Studies: A key component of the risk assessment is to characterize the chemical stability of the acyl glucuronide. This can be done by measuring its half-life in various in vitro systems, such as buffer, human serum albumin solution, and plasma. nih.govresearchgate.net A shorter half-life generally indicates higher reactivity. nih.govresearchgate.netacs.org Studies have shown a correlation between shorter acyl glucuronide half-lives and a higher risk of IDT. nih.govacs.org For example, one study classified carboxylic drugs into "safe," "warning," and "withdrawn" categories based on their IDT risk and found that the half-lives of their acyl glucuronides in potassium phosphate (B84403) buffer correlated well with this classification. nih.govresearchgate.net

Covalent Binding Studies: Assessing the potential of an acyl glucuronide to covalently bind to proteins is another critical step. This can be evaluated in vitro using liver microsomes or hepatocytes. nih.gov The extent of covalent binding can then be correlated with the drug's known toxicity. For instance, studies with benoxaprofen (B1668000) and its less toxic analog flunoxaprofen (B1672895) have shown that the more toxic compound forms higher levels of protein adducts in hepatocytes. nih.gov

Assessment of Acyl-CoA Conjugates: In addition to acyl glucuronides, carboxylic acid-containing drugs can also form reactive acyl-coenzyme A (CoA) conjugates. acs.orgnih.gov These metabolites can also contribute to toxicity. acs.org Therefore, a comprehensive safety assessment should also include methods to detect and quantify the formation of acyl-CoA conjugates. acs.orgnih.gov A cysteine-trapping assay has been developed as a method to assess the reactivity of these acyl-CoA metabolites. nih.gov

By combining these methodologies, a more informed decision can be made about the potential risks associated with a new carboxylic acid drug candidate early in the development process.

Advancements in Biomarker Discovery for Acyl Glucuronide Exposure and Reactivity

The development of reliable biomarkers is crucial for monitoring exposure to acyl glucuronides and for predicting their potential for reactivity and toxicity. Biomarkers can provide a more direct measure of what is happening in the body than can be inferred from in vitro studies alone. dntb.gov.ua

Key areas of advancement in biomarker discovery include:

Measurement of Acyl Glucuronide Concentrations: Accurate measurement of acyl glucuronide concentrations in biological fluids like plasma and urine is fundamental. However, this is challenging due to their instability. nih.gov Analytical strategies, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are continuously being optimized to minimize their breakdown during sample handling and analysis. nih.gov This includes immediate stabilization of samples after collection. nih.gov

Protein Adducts as Biomarkers of Exposure: The covalent adducts formed between reactive acyl glucuronides and proteins can serve as long-lasting biomarkers of exposure. These adducts can be detected in plasma and tissues and may provide a cumulative measure of exposure to the reactive metabolite. For example, protein adducts of the glucuronide metabolites of permethrin (B1679614) are being investigated as potential cumulative biomarkers for chronic exposure.

Metabolomics Approaches: High-resolution metabolomics can be used to identify a broader range of metabolites, including various glucuronide isomers and downstream products of reactive intermediates. acs.org This can provide a more comprehensive picture of the metabolic fate of a carboxylic acid drug and may reveal novel biomarkers of exposure or effect.

In Vitro to In Vivo Correlation of Biomarkers: A critical aspect of biomarker development is establishing a clear link between in vitro findings and the in vivo situation. For example, in vitro studies can be used to identify potential protein targets for adduction, which can then be investigated in vivo. nih.gov Similarly, establishing a correlation between urinary levels of glucuronide metabolites and the external dose of the parent compound in animal models can help validate their use as exposure biomarkers. nih.gov

The ongoing development of more sensitive and specific biomarkers will significantly enhance the ability to assess the risks associated with acyl glucuronide-forming drugs and will pave the way for a more personalized approach to medicine, where an individual's metabolic profile can be used to predict their risk of adverse drug reactions.

Future Directions in Benoxaprofen Glucuronide Research

Elucidating the Precise Link Between Covalent Adduct Formation and Cellular Dysfunction

A primary focus of future research is to definitively connect the formation of benoxaprofen (B1668000) glucuronide-protein adducts to the subsequent cellular damage. It has been hypothesized that the covalent modification of critical hepatic proteins by reactive acyl glucuronides may be a basis for direct hepatocyte toxicity or immune-mediated adverse reactions. nih.govtandfonline.com Studies have shown that benoxaprofen glucuronide is more reactive and forms more protein adducts than the glucuronide of its less toxic structural analog, flunoxaprofen (B1672895). nih.govnih.govnih.gov

Research using tandem mass spectrometry has identified specific binding sites of this compound on human serum albumin, with Lys-159 being a major site of adduction. nih.govliverpool.ac.uk The mechanisms of binding include both nucleophilic displacement of the glucuronic acid and condensation reactions following acyl migration. nih.govliverpool.ac.uk In vivo studies in rats have also identified major liver protein targets of approximately 110 and 70 kDa that are modified by benoxaprofen. nih.gov

However, a direct causal link between these specific adducts and the observed cholestatic jaundice and hepatotoxicity that led to benoxaprofen's withdrawal remains to be unequivocally established. nih.govwikipedia.org Future investigations should aim to:

Identify the full spectrum of cellular proteins targeted by this compound in human liver cells.

Determine the functional consequences of the modification of these specific proteins. For example, does the adduction inhibit enzyme activity, disrupt protein-protein interactions, or alter protein localization?

Investigate whether these protein adducts act as neoantigens, triggering an immune response that contributes to liver injury. tandfonline.com This would involve studying the potential for these adducts to be processed and presented by antigen-presenting cells, leading to T-cell activation.

While in vitro studies have shown that covalent binding is partially dependent on the formation of reactive glucuronides, other metabolic activation pathways, such as those involving cytochrome P450, may also contribute to protein adduction and toxicity. nih.gov Dissecting the relative contributions of these different pathways is another critical area for future research.

Developing Predictive Models for Glucuronide-Related Adverse Reactions

The toxicity associated with benoxaprofen has underscored the need for reliable models to predict adverse reactions related to acyl glucuronide metabolites. The development of such models is a significant challenge because idiosyncratic drug reactions are often rare, dose-independent, and host-dependent. tandfonline.com

Current in vitro approaches, such as the use of sandwich-cultured human hepatocytes, have shown promise as screening models for assessing acyl glucuronide exposure and reactivity. nih.govnih.gov These systems allow for the simultaneous study of metabolite formation and covalent binding in a biologically relevant context. nih.gov Comparative studies using this model have successfully replicated the rank order of reactivity observed in vivo for the glucuronides of benoxaprofen, flunoxaprofen, and ibuprofen (B1674241) (Benoxaprofen > Flunoxaprofen > Ibuprofen). nih.gov

Future efforts in developing predictive models should focus on:

Refining and validating in vitro systems: This includes expanding the use of advanced cell culture models, such as 3D organoids or microphysiological systems ("liver-on-a-chip"), that more accurately mimic the complex architecture and function of the human liver.

Developing quantitative structure-activity relationship (QSAR) models: By analyzing a larger dataset of compounds that form acyl glucuronides, it may be possible to identify structural features of the parent drug or the glucuronide that correlate with higher reactivity and toxicity potential.

Integrating multi-omics data: Combining data from genomics, proteomics, and metabolomics could help build more comprehensive predictive models. For instance, identifying genetic polymorphisms that affect glucuronidation rates and linking them to proteomic data on adduct formation could enhance predictive accuracy. nih.gov

Creating novel peptide reactivity assays: Techniques to rapidly assess the reactivity of acyl glucuronides by measuring the formation of peptide adducts via mass spectrometry are being developed and could be adapted for high-throughput screening. acs.org

The ultimate goal is to create a tiered testing strategy that can be applied during early drug development to flag compounds with a high potential for forming reactive and toxic acyl glucuronide metabolites, thereby preventing another benoxaprofen-like situation.

Table 1: Comparative Reactivity of NSAID Glucuronides in In Vitro Systems
CompoundRelative Glucuronide Level in Rat HepatocytesRelative Protein Adduct Level in Rat HepatocytesInferred Glucuronide Reactivity
BenoxaprofenHighHighHigh
FlunoxaprofenIntermediateIntermediateIntermediate
IbuprofenLowLowLow

Data derived from studies in sandwich-cultured rat hepatocytes, which showed a correlation between the amount of glucuronide formed, the extent of covalent protein binding, and the known toxicity profiles. nih.govnih.gov

Exploring Inter-individual Variability in Benoxaprofen Glucuronidation and Toxicity Susceptibility

A critical aspect of benoxaprofen-induced toxicity is the apparent susceptibility of certain individuals, particularly the elderly. wikipedia.org This highlights the importance of understanding inter-individual variability in the metabolic pathways of benoxaprofen. The glucuronidation process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is known to be highly variable among individuals due to factors such as genetics, age, sex, and exposure to enzyme inducers. nih.govuef.fi

Studies have already shown significant inter-subject variability in the glucuronidation of benoxaprofen in human liver microsomes. nih.gov Furthermore, the metabolism of benoxaprofen is enantioselective, and the resulting R- and S-benoxaprofen glucuronides exhibit different degradation rates, which could contribute to variable systemic exposure to the reactive metabolites. nih.gov

Future research in this area should aim to:

Identify specific UGT isoforms responsible for benoxaprofen glucuronidation and characterize the impact of known genetic polymorphisms in these UGT genes on enzyme activity. uef.finih.govingentaconnect.com This could explain why some individuals metabolize the drug more slowly or via different pathways, potentially leading to an accumulation of toxic metabolites.

Conduct pharmacogenomic studies to determine if there is a correlation between specific UGT genotypes and the risk of developing adverse reactions to drugs that form acyl glucuronides.

Investigate age-related changes in UGT expression and activity to understand the heightened susceptibility of elderly patients to benoxaprofen's toxicity. nih.gov

Explore the role of drug transporters in the disposition of benoxaprofen and its glucuronide. Variability in the function of transporters responsible for the uptake of benoxaprofen into the liver or the efflux of its glucuronide into bile could significantly alter intracellular concentrations of the reactive metabolite. nih.gov

By elucidating the factors that contribute to individual differences in handling this compound, it may be possible to identify patient populations at higher risk for toxicity from this class of metabolites. This knowledge is essential for the future of personalized medicine, aiming to tailor drug therapy to an individual's unique metabolic profile.

Table 2: Factors Contributing to Inter-individual Variability in Glucuronidation
FactorDescriptionPotential Impact on this compound Toxicity
Genetic PolymorphismsVariations in the genes encoding UGT enzymes can lead to altered enzyme activity (e.g., UGT1A1, UGT2B7). nih.govnih.govReduced UGT activity could lead to decreased clearance and accumulation of benoxaprofen, while altered isoform preference could affect the profile of metabolites formed.
AgeUGT expression and activity can change with age, with limited function in neonates and potential alterations in the elderly. nih.govMay explain the increased incidence of fatal cholestatic jaundice observed in elderly patients treated with benoxaprofen. wikipedia.org
Enzyme Induction/InhibitionCo-administered drugs, smoking, or alcohol can alter the expression levels of UGT enzymes. nih.govCould lead to drug-drug interactions that unpredictably alter the concentration of this compound.
StereoselectivityThe two enantiomers of benoxaprofen (R and S) may be glucuronidated at different rates, and their glucuronides may have different stabilities. nih.govIndividual differences in handling the enantiomers could lead to different exposures to the more reactive glucuronide species.

Q & A

Q. How is Benoxaprofen glucuronide identified and quantified in biological samples?

Methodological Answer: this compound (BNX-G) is typically identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method involves:

  • Sample preparation : Deproteinization of biological matrices (e.g., plasma, urine) using organic solvents like acetonitrile to isolate the glucuronide .
  • Chromatographic separation : Reverse-phase columns (e.g., C18) with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve BNX-G from interfering metabolites .
  • Mass spectrometry detection : Multiple reaction monitoring (MRM) transitions specific to BNX-G’s molecular ion and fragmentation pattern. For example, transitions m/z 451 → 275 (BNX-G) and m/z 455 → 279 (deuterated internal standard) are used for quantification .
  • Validation parameters : Include linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) to meet FDA guidelines for bioanalytical assays .

Q. What enzymatic pathways and models are used to study the formation of this compound?

Methodological Answer: BNX-G is formed via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation , primarily UGT2B7 in humans. Key experimental models include:

  • Recombinant UGT isoforms : Incubation of BNX with human UGT supersomes to determine isoform-specific activity .
  • Hepatocyte cultures : Sandwich-cultured rat or human hepatocytes maintain UGT activity and polarity, enabling time- and concentration-dependent glucuronidation studies .
  • Kinetic assays : Measurement of BNX-G formation rates using LC-MS/MS, with Michaelis-Menten parameters (e.g., Km = 50 µM, Vmax = 2 nmol/min/mg protein) to assess metabolic efficiency .

Advanced Research Questions

Q. What mechanisms explain the covalent binding of this compound to proteins, and how does this relate to hepatotoxicity?

Methodological Answer: BNX-G’s reactivity arises from its acyl glucuronide structure , which undergoes:

  • Intramolecular rearrangement : Migration of the glucuronic acid moiety, generating positional isomers that increase electrophilicity .
  • Schiff base formation : Nucleophilic attack by lysine residues on albumin, forming stable protein adducts. Tandem mass spectrometry (MS/MS) identifies adducts at Lys<sup>199</sup> and Lys<sup>525</sup> in human serum albumin .
  • Dose-dependent toxicity : In sandwich-cultured hepatocytes, BNX-G adduct levels correlate with mitochondrial dysfunction (e.g., reduced ATP synthesis) and apoptosis markers (e.g., caspase-3 activation) .

Q. How do structural differences between Benoxaprofen and other NSAIDs influence glucuronide reactivity?

Methodological Answer: Comparative studies using structural analogs (e.g., flunoxaprofen, ibuprofen) reveal:

  • Steric effects : The 4-chlorophenyl group in BNX increases steric hindrance, slowing hydrolysis and prolonging adduct formation vs. less bulky analogs .
  • Electron-withdrawing substituents : The benzoxazole ring in BNX enhances glucuronide electrophilicity, increasing covalent binding rates (BNX-G > flunoxaprofen-G > ibuprofen-G) .
  • In vitro-in vivo correlation : BNX-G’s higher adduct formation in human hepatocytes aligns with its clinical hepatotoxicity, unlike safer analogs .

Q. What experimental models are optimal for studying this compound’s toxicity?

Methodological Answer:

  • Sandwich-cultured hepatocytes : Retain polarity and UGT activity, enabling long-term (72-hour) exposure studies. Rat hepatocytes predict in vivo toxicity (BNX-G adducts: 15 nmol/mg protein vs. 5 nmol/mg for flunoxaprofen) .
  • Humanized mouse models : Express human UGT2B7 to mimic BNX-G’s metabolic fate and adduct accumulation in the liver .
  • Proteomic screening : 2D gel electrophoresis and MS/MS identify adducts in hepatic proteins (e.g., albumin, cytochrome P450s) .

Q. How can analytical challenges in characterizing this compound-protein adducts be addressed?

Methodological Answer:

  • Immunoaffinity purification : Monoclonal antibodies against BNX-G adducts enrich adducts from complex matrices .
  • High-resolution MS : Orbitrap-based MS (resolution >100,000) distinguishes adducts from isobaric interferences .
  • Stable isotope labeling : Deuterated BNX-G internal standards improve quantification accuracy in tissue homogenates .

Q. Does stereochemistry influence the metabolic fate of this compound?

Methodological Answer: Yes. BNX exists as an (S)-enantiomer , which undergoes enantioselective glucuronidation :

  • (S)-BNX-G is the predominant isomer in humans, with 10-fold higher formation rates than (R)-BNX-G in UGT2B7 assays .
  • Isomerization : (S)-BNX-G undergoes pH-dependent acyl migration, forming β-isomers that retain protein-binding reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.